Antiplasmodial Screening Cascade: Primary vs. Confirmatory Assay Discordance Defines This Compound as a False-Positive Control Candidate
In the MMV Hit Generation Library 1 (HGL1) screening cascade against Plasmodium falciparum NF54 asexual blood stage, this compound generated 41.0% inhibition in the primary nanoLuciferase (nanoGlo) assay at 2 µM/72 h, with a Z score of -1.23 [1]. However, upon confirmatory re-testing in the identical nanoGlo assay format, inhibition dropped to 3.0% at the same concentration and incubation time. A parallel confirmatory test using an orthogonal pLDH readout yielded 13.0% inhibition [1]. This sharp attenuation—an ~12.7-fold reduction from primary to confirmatory nanoGlo and a ~3.2-fold reduction relative to pLDH confirmatory—classifies the compound as a false positive in the primary screen. By contrast, confirmed hits from the same HGL1 library maintained ≥50% inhibition across both primary and confirmatory assays [2].
| Evidence Dimension | P. falciparum NF54 growth inhibition (% at 2 µM, 72 h) across primary and confirmatory assay formats |
|---|---|
| Target Compound Data | Primary nanoGlo: 41.0% (Z score: -1.23); Confirmatory nanoGlo: 3.0%; Confirmatory pLDH: 13.0% |
| Comparator Or Baseline | Confirmed HGL1 hits: typically ≥50% inhibition maintained across primary and confirmatory assay formats (class-level baseline from screening campaign) |
| Quantified Difference | Primary-to-confirmatory nanoGlo reduction: 38 percentage points (12.7-fold). Primary-to-pLDH confirmatory reduction: 28 percentage points (3.2-fold). The compound falls below the typical ≥50% hit threshold in both confirmatory formats. |
| Conditions | Plasmodium falciparum NF54 strain; 2 µM compound concentration; 72 h incubation; nanoLuciferase (nanoGlo) and pLDH readout assays; HGL1 library screen (141,786 compounds); Document CHEMBL4888484 (2022) |
Why This Matters
Procurement of this compound is strategically justified for laboratories requiring a structurally characterized negative/false-positive control in antiplasmodial screening triage workflows, or for mechanistic studies interrogating assay interference and luciferase inhibition artifacts, rather than as a genuine antimalarial lead.
- [1] ChEMBL Activity Data: CHEMBL4919946, Assay IDs CHEMBL4888485 (primary nanoGlo), CHEMBL4888486 (confirmatory nanoGlo), CHEMBL4888487 (confirmatory pLDH). Document CHEMBL4888484. Dechering K, Duffey M (2022). doi:10.6019/CHEMBL4888484. View Source
- [2] Dechering K, Duffey M (2022). Replenishing the malaria drug discovery pipeline: Screening and hit evaluation of the MMV Hit Generation Library 1 (HGL1) against asexual blood stage Plasmodium falciparum, using a nano luciferase reporter read-out. ChEMBL Dataset doi:10.6019/CHEMBL4888484. View Source
